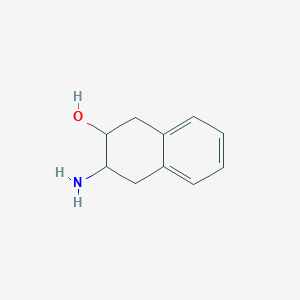

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H13NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10,12H,5-6,11H2 |

InChI Key |

DZFUCWJCVNOGJS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC2=CC=CC=C21)O)N |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis of 3 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol and Its Isomers

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the complex structures of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol isomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each provide unique and complementary information, contributing to a holistic understanding of the molecule's connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to establish the carbon framework and the number of protons attached to each carbon. rsc.org More advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the stereochemistry of these compounds. mdpi.comresearchgate.net The NOESY experiment detects protons that are close in space, providing crucial information for assigning relative configurations. mdpi.com For instance, the observation of a NOE between specific protons can confirm their cis or trans relationship. mdpi.org

The conformation of these molecules is significantly influenced by the substitution pattern and the solvent. In cis-derivatives of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, a major conformation is observed where the C(1)-OH group adopts a pseudoaxial position. researchgate.net Conversely, the trans-isomers in a solvent like CDCl₃ tend to exist in a dipseudoequatorial conformation, which is stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.net However, in a more polar solvent like DMSO-d₆, some methoxy-substituted trans-aminoalcohols exhibit a preference for a diaxial conformation. researchgate.net The coupling constants (³JHH) derived from ¹H NMR spectra are particularly valuable for determining dihedral angles, which in turn define the molecular conformation. prezi.com

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-aromatic | 7.10-7.50 | m | - |

| H-2 | 3.50 | m | - |

| H-3 | 3.10 | m | - |

| H-1ax | 2.90 | dd | J = 16.0, 5.0 |

| H-1eq | 2.70 | dd | J = 16.0, 4.0 |

| H-4ax | 2.20 | m | - |

| H-4eq | 1.90 | m | - |

Note: This is a representative table; actual values will vary depending on the specific isomer and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) and amino (-NH₂) groups through their characteristic stretching and bending vibrations. The O-H stretching band is typically broad and appears in the region of 3200-3600 cm⁻¹, while the N-H stretching vibrations of a primary amine usually appear as two bands in the 3300-3500 cm⁻¹ range.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. ruc.dk It is particularly useful for identifying non-polar bonds and symmetric vibrations. Both IR and Raman spectra can be used in conjunction with theoretical calculations to provide a detailed vibrational analysis of the molecule, aiding in the confirmation of its structure. nih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. rsc.org For this compound, the molecular ion peak in the mass spectrum confirms its elemental composition (C₁₀H₁₃NO). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as specific fragments are formed through the cleavage of characteristic bonds.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined.

For chiral molecules like the isomers of this compound, X-ray crystallography can unambiguously establish the absolute configuration (R or S) at each stereocenter. nih.gov This is achieved by analyzing the anomalous dispersion effects in the diffraction data. nih.gov The availability of a suitable single crystal is a prerequisite for this technique. thieme-connect.de The crystal structures of related tetrahydronaphthalene derivatives have been determined, revealing details about their solid-state conformations and intermolecular interactions. nih.govresearchgate.net A ring-puckering analysis of the non-aromatic part of the tetrahydronaphthalene ring system often reveals a half-chair conformation. nih.gov

Theoretical and Computational Conformational Studies

Theoretical and computational methods have become increasingly important in complementing experimental data for the structural and conformational analysis of molecules. These approaches allow for the investigation of molecular properties that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) and Molecular Mechanics (MM) are two widely used computational methods for studying the conformational landscape of molecules. researchgate.net Molecular Mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its geometry, providing a rapid way to explore different conformations. researchgate.net

Density Functional Theory (DFT), a quantum mechanical method, offers a higher level of theory and accuracy. DFT calculations can be used to optimize the geometry of different conformers and to calculate their relative energies, providing insights into their relative populations at equilibrium. nih.gov Furthermore, theoretical calculations can be used to predict NMR chemical shifts and coupling constants, as well as IR and Raman vibrational frequencies. nih.gov The comparison of these calculated parameters with experimental data serves as a powerful tool for validating the proposed structures and conformational models. nih.gov For instance, potential energy surface (PES) scans can be performed to investigate the energy profile of bond rotations, helping to understand the conformational interchange between different stable forms of the molecule. nih.gov

Potential Energy Surface Mapping and Intramolecular Interactions (e.g., Hydrogen Bonding)

The potential energy surface (PES) provides a fundamental framework for understanding the relationship between a molecule's geometry and its corresponding energy. wikipedia.orglibretexts.org It can be visualized as a multi-dimensional landscape where valleys represent stable conformations (energy minima) and peaks represent high-energy transition states. wikipedia.orglibretexts.org For flexible molecules like this compound, the PES is complex, with its topography dictated by a delicate balance of steric repulsions, torsional strains, and stabilizing non-covalent interactions. ustc.edu.cn

A critical stabilizing force that shapes the PES of amino alcohols is the intramolecular hydrogen bond. ustc.edu.cnnih.gov This interaction, typically occurring between the hydroxyl (OH) group as the donor and the amino (NH2) group's lone pair as the acceptor, significantly influences the molecule's preferred geometry. ustc.edu.cn The favorability of forming an intramolecular hydrogen bond is highly dependent on the chain length and stereochemical relationship between the two functional groups. Studies on linear amino alcohols show that a six-membered ring, as would be formed in the case of a 1,2-amino alcohol moiety on a cyclohexane-like ring, provides a favorable arrangement for this interaction. ustc.edu.cn

In the context of substituted tetralin rings, theoretical calculations and spectroscopic analysis of related isomers, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, provide significant insights. For the trans-isomers of these amino alcohols, a conformation where the hydroxyl and amino groups are in a trans-dipseudoequatorial arrangement is found to be the most stable. researchgate.net This arrangement allows for a stabilizing intramolecular OH/N hydrogen bond, creating a low-energy region on the potential energy surface for this specific conformer. researchgate.net Conversely, for the cis-isomers, this type of intramolecular hydrogen bonding is sterically hindered, leading to a different set of stable conformations on the PES. researchgate.net

Analysis of Conformational Landscape and Rotamers

The conformational landscape of this compound is defined by the various spatial arrangements, or rotamers, accessible to the molecule through rotation around its single bonds. The primary source of conformational isomerism in this molecule is the puckering of the non-aromatic, saturated ring, which behaves similarly to a substituted cyclohexane (B81311). This ring can adopt various conformations, with the substituents (amino and hydroxyl groups) occupying either pseudoaxial or pseudoequatorial positions. researchgate.netlibretexts.org

The relative orientation of the amino and hydroxyl groups (cis vs. trans) is a determining factor in the conformational preferences of the molecule.

trans-Isomers: For the trans configuration, experimental and theoretical studies on analogous tetralin amino alcohols show a clear preference for a dipseudoequatorial conformation. researchgate.net In this arrangement, both the OH and NH2 groups occupy positions analogous to the equatorial positions on a cyclohexane ring. This conformer is particularly stable because it minimizes steric hindrance and, as mentioned previously, is stabilized by an intramolecular hydrogen bond between the two groups. researchgate.net

cis-Isomers: The conformational landscape of the cis-isomers is distinctly different. In these molecules, the major conformer is one in which the hydroxyl group adopts a pseudoaxial position. researchgate.net This preference is driven by the need to minimize A(1,2) strain (also known as allylic strain) involving the substituents and the fused benzene (B151609) ring. researchgate.net In this orientation, the stabilizing intramolecular hydrogen bond observed in the trans-isomer is not feasible.

The conformational preferences are summarized in the table below, based on analyses of closely related structures.

| Isomer | Major Conformation | Substituent Orientation | Intramolecular H-Bonding (OH/N) |

|---|---|---|---|

| cis-3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | Pseudo-Chair | C(2)-OH: Pseudoaxial C(3)-NH2: Pseudoequatorial | Unfavorable/Absent |

| trans-3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | Pseudo-Chair | C(2)-OH: Pseudoequatorial C(3)-NH2: Pseudoequatorial | Present and Stabilizing |

Applications in Medicinal and Biological Chemistry Research Non Clinical

Structure-Activity Relationship (SAR) Studies of Amino-Tetrahydronaphthalenol Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound relates to its biological effect. For amino-tetrahydronaphthalenol derivatives, SAR studies have been crucial in identifying the key structural features that govern their interactions with biological targets.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, has a profound impact on its biological activity. nih.gov Chiral molecules and their corresponding mirror images (enantiomers) can exhibit significantly different pharmacological profiles, as biological systems like receptors and enzymes are themselves chiral. nih.gov

In drug action, stereochemistry can affect not only the binding to a biological target but also the molecule's distribution and metabolism. For derivatives related to the aminotetralin scaffold, stereochemistry is a key determinant of potency and selectivity. Research on 1-phenyl-3-aminotetralin analogues, for instance, revealed that the stereochemistry was critical for high-affinity binding to sigma-3 (σ3) receptors. Specifically, the trans-1R,3S-(-) isomer demonstrated the highest affinity for these receptors and was the most potent in stimulating dopamine (B1211576) synthesis, highlighting the importance of a specific spatial arrangement for biological function. This principle, where only specific isomers show significant potency, underscores that biological targets can stereoselectively recognize and interact with ligands.

Modifying the chemical groups (substituents) attached to the core aminotetralin scaffold is a primary strategy for tuning ligand affinity and selectivity. Even minor changes can dramatically alter how a molecule interacts with its biological target.

Studies on 1-phenyl-3-aminotetralin (PAT) derivatives have shown that affinity for the sigma-3 receptor is sensitive to several modifications. Altering the position of the amino group or hydroxylating the aromatic ring of the tetralin structure was found to reduce the molecule's binding affinity. Furthermore, the nature of the substituent on the amino group plays a critical role in receptor selectivity. While most PAT analogues were selective for sigma-3 receptors, the addition of N-phenylalkyl substituents, such as a phenylethyl group, enhanced binding to sigma-1/sigma-2 and dopamine receptors, thereby diminishing the molecule's selectivity for the sigma-3 receptor.

Broader studies on related heterocyclic phenethylamines, including a tetralin derivative (3a), have shown that the core scaffold itself is a major determinant of receptor interaction. The tetralin derivative 3a showed moderate affinity for the 5-HT₂B and σ₁ receptors. Changing the core to a chromane (B1220400) or tetrahydroquinoline structure resulted in different binding profiles, with the tetrahydroquinoline derivative showing a strong initial affinity for the 5-HT₁A receptor. This demonstrates that the nature of the heterocyclic ring system profoundly influences both affinity and selectivity.

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. These models are critical tools in modern drug design, helping to rationalize observed SAR and guide the design of new, more potent, and selective ligands.

Pharmacophore models can be developed through two main approaches: a structure-based approach, which uses the 3D structure of the ligand-target complex, or a ligand-based approach, which relies on the structures of known active molecules. For aminotetralin-related structures, a preliminary binding model was proposed to accommodate various PAT analogues with a wide range of affinities for the sigma-3 receptor. Such models help identify the key interaction points—like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers—that are crucial for binding.

The ultimate goal of these models is to screen large chemical libraries for novel scaffolds or to guide the synthesis of new derivatives with improved properties. For example, a pharmacophore model derived from known inhibitors can be used to identify new compounds that fit the model's criteria, potentially leading to the discovery of novel lead compounds for a specific target.

Molecular Mechanisms of Action (Non-Clinical Focus)

Understanding the molecular mechanisms through which a compound exerts its effects is a central goal of pharmacological research. For aminotetralin derivatives, this involves characterizing their interactions with specific receptors and enzymes.

The aminotetralin scaffold is a privileged structure found in ligands for a variety of G protein-coupled receptors (GPCRs). Extensive non-clinical research has profiled the binding of these derivatives to dopamine, serotonin (B10506), and sigma receptors.

Dopamine Receptors: Derivatives of 2-aminotetralin are well-known dopamine receptor agonists. Studies using radiolabeled 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene ([³H]ADTN) have shown that it binds to two distinct dopaminergic sites in the brain striatum. One site exhibits high affinity for neuroleptics (antipsychotics), while the other has a low affinity for them, corresponding to the D3 receptor. Certain 1-phenyl-3-aminotetralin derivatives have been engineered for selectivity, showing little to no affinity for dopamine D1, D2, and D3 receptors while targeting other sites like the sigma-3 receptor.

Serotonin (5-HT) Receptors: The serotonin system is another major target for aminotetralin-related compounds. A screening of heterocyclic phenethylamines, including an aminotetralin derivative (3a ), revealed binding at multiple 5-HT receptor subtypes. Compound 3a showed moderate affinity for the 5-HT₂B receptor (Ki = 160 nM). Other derivatives based on different heterocyclic cores showed affinity for 5-HT₁A and 5-HT₇ receptors, indicating that the core structure can be tuned to target specific serotonin receptor subtypes.

Sigma (σ) Receptors: Sigma receptors are a unique class of intracellular proteins that have been implicated in various neurological processes. The aminotetralin scaffold has been a fertile ground for developing sigma receptor ligands. The aminotetralin 3a displayed moderate affinity for the σ₁ receptor (Ki = 110 nM). More extensive work on 1-phenyl-3-aminotetralins has identified them as potent ligands for the novel sigma-3 receptor, with the trans-1R,3S-(-) isomer showing high affinity. Most of these analogues were highly selective for the sigma-3 receptor over the more common σ₁ and σ₂ subtypes.

There is no specific information in the provided search results regarding the binding of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives to histamine (B1213489) H1 receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Aminotetralin and Related Heterocyclic Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Core Scaffold | 5-HT₁A | 5-HT₂B | 5-HT₇ | σ₁ | σ₂ |

|---|---|---|---|---|---|---|

| 3a | Tetralin | >10000 | 160 | >10000 | 110 | 1100 |

| 3b | Chromane | >10000 | 170 | >10000 | 3800 | >10000 |

| 3c | Tetrahydroquinoline | 74 | 690 | >10000 | 2500 | >10000 |

Data sourced from reference. Ki values represent the concentration of the ligand required to occupy 50% of the receptors.

In addition to receptor modulation, derivatives of the aminotetralin scaffold and related compounds are being investigated as enzyme inhibitors, which represents a distinct therapeutic strategy.

Mycobacterial ATP Synthase: The F₁Fₒ-ATP synthase is an essential enzyme for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making it a validated drug target. Several classes of inhibitors targeting this enzyme have been discovered. While not direct aminotetralin derivatives, research into ATP synthase inhibitors provides a framework for how complex molecules can disrupt mycobacterial energy metabolism. For instance, diarylquinolines and squaramides inhibit the enzyme by binding to the Fₒ subunit, inducing conformational changes that jam the enzyme's rotary mechanism. Other inhibitors have been designed to target unique structural features of the mycobacterial enzyme that are not present in the human homologue, such as a specific loop on the γ-subunit or the N-terminal domain of the ε-subunit, offering a pathway for selective drug design.

LuxS Enzyme: The LuxS enzyme is involved in bacterial quorum sensing, a cell-to-cell communication system that regulates group behaviors like biofilm formation. nih.gov As such, LuxS is an attractive target for developing novel anti-bacterial agents that disrupt this communication pathway. Research in this area has largely focused on designing analogues of S-ribosylhomocysteine, the natural substrate for the enzyme. However, based on the provided search results, there is no specific information linking this compound or its derivatives to the inhibition of the LuxS enzyme.

Investigation of Protein Interactions (e.g., Tubercular Targets, Viral Targets)

The scaffold of this compound has been identified as a valuable component in the synthesis of inhibitors targeting cysteine proteases. These enzymes are crucial for the lifecycle of various pathogens, including viruses and parasitic protozoa, making them significant targets for therapeutic intervention.

Specifically, stereoisomers such as (2R,3R)-3-amino-1,2,3,4-tetrahydronaphthalen-2-ol and (2S,3S)-3-amino-1,2,3,4-tetrahydronaphthalen-2-ol have been utilized as chemical building blocks. nih.gov They are incorporated into the design of more complex molecules aimed at inhibiting key enzymes like cruzain, the major cysteine protease of Trypanosoma cruzi (the agent causing Chagas disease), and other proteases relevant to viral infections. nih.gov The development of these inhibitors is part of a strategy to create "self-masked aldehyde inhibitors" (SMAIs), which aim to improve the stability and reduce the toxicity associated with traditional aldehyde inhibitors while maintaining high potency against the target enzyme. nih.gov

While the compound itself is not the final active inhibitor, its rigid, chiral structure is instrumental in orienting the pharmacophoric elements of the larger inhibitor molecule for effective binding to the active site of the target protease.

In Vitro Biological Activity Assessments (Non-Clinical)

The direct biological activities of this compound have been subject to limited specific investigation. The following sections summarize the available information.

Antimicrobial and Antifungal Evaluations

While patents covering a broad range of tetralin derivatives may mention potential antimicrobial properties, specific studies detailing the antimicrobial or antifungal activity of this compound against various microbial strains are not extensively documented in peer-reviewed literature. google.com

Antioxidant and Reactive Oxygen Species Modulation

There is a lack of specific published data from dedicated studies evaluating the antioxidant capacity or the ability of this compound to modulate reactive oxygen species. A patent document that includes this compound also lists "antioxidant effect" as a relevant term, but does not provide specific experimental evidence for this particular molecule. google.com

Anticancer Cell Line Studies

In Vitro Studies on Neurotransmitter Systems (e.g., Dopamine Synthesis, Tyrosine Hydroxylase Activity)

No specific in vitro studies investigating the effects of this compound on neurotransmitter systems, including dopamine synthesis or tyrosine hydroxylase activity, have been identified in the public research domain. Research in this area has predominantly focused on other isomers and derivatives of aminotetralin.

Preclinical In Vivo Studies (Mechanistic/Target Engagement Focus, Excluding Human Clinical Trials)

As of the current body of scientific literature, there are no published preclinical in vivo studies that focus on the mechanistic actions or target engagement of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2R,3R)-3-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

| (2S,3S)-3-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

Animal Model Investigations of Pharmacological Effects

There is no publicly available research detailing the investigation of this compound in animal models to determine its pharmacological effects. Studies of this nature are crucial for understanding how a compound interacts with a living organism, its potential therapeutic effects, and its mechanism of action. Typically, such research would involve administering the compound to preclinical models to observe its effects on various physiological and behavioral parameters. However, for this particular compound, such data has not been reported.

Pharmacokinetic Profiling in Preclinical Models (e.g., Microsomal Clearance, Plasma Half-Life)

Information regarding the pharmacokinetic profile of this compound in preclinical models is not available in the public domain. Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters such as microsomal clearance (a measure of metabolic stability) and plasma half-life (the time it takes for the concentration of the compound in the blood to reduce by half) are fundamental to assessing a compound's potential as a drug candidate. The absence of this data prevents any discussion of its metabolic fate and duration of action in a biological system.

Given the lack of available data, no data tables can be generated for this article.

Applications in Chiral Chemistry and Catalysis

Chiral Ligand Design and Synthesis Utilizing Amino-Tetrahydronaphthalenols

The inherent chirality and conformational rigidity of the amino-tetrahydronaphthalenol backbone make it an excellent starting material for the synthesis of chiral ligands. These ligands are crucial components of metal-based catalysts used in a wide array of asymmetric transformations. The amino and hydroxyl functionalities serve as convenient handles for chemical modification, allowing for the synthesis of a diverse library of ligands.

For instance, the nitrogen atom can be readily derivatized to form amides, sulfonamides, or substituted amines, while the hydroxyl group can be converted into ethers or esters. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand. This tuning is critical for optimizing the reactivity and selectivity of the metal complex in which the ligand is incorporated. The resulting bidentate (N,O) or even tridentate ligands can coordinate to a metal center, creating a well-defined, chiral pocket around the active site. This chiral environment forces reacting substrates to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. Chiral 1,2-amino alcohols are particularly effective ligands for enantioselective additions to carbonyl compounds. nih.gov

Asymmetric Catalytic Reactions Mediated by Amino-Tetrahydronaphthalenol Derived Catalysts

Catalysts derived from amino-tetrahydronaphthalenols have demonstrated significant efficacy in mediating a variety of asymmetric reactions. The predictable stereochemistry of the ligand scaffold translates into reliable stereochemical control in the catalytic process.

One of the most prominent applications of catalysts derived from chiral amino alcohols is the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. researchgate.net Homochiral amino-tetrahydronaphthalenols have been successfully used as ligands in the catalytic reduction of ketones using borane (B79455) reagents like borane-dimethylsulfide complex (BH3·SMe2). researchgate.net

In a typical process, the chiral amino-tetrahydronaphthalenol reacts in situ with a borane source to form a chiral oxazaborolidine catalyst. organic-chemistry.orgmdpi.com This catalyst coordinates to the ketone, activating it for reduction and directing the hydride delivery from the borane reagent to one of the two enantiotopic faces of the carbonyl group. This directed attack results in the formation of the corresponding secondary alcohol with high levels of enantiomeric excess (ee). youtube.com The effectiveness of this catalytic system is demonstrated by the successful reduction of various ketones, yielding secondary alcohols in high enantiomeric excesses. researchgate.net

Table 1: Enantioselective Reduction of Ketones Using a Catalyst Derived from cis-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene

| Entry | Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |

| 1 | Acetophenone | BH3·SMe2 | High | researchgate.net |

| 2 | Propiophenone | BH3·SMe2 | High | researchgate.net |

Data synthesized from qualitative statements in the source material.

The utility of amino-tetrahydronaphthalenol-derived ligands extends beyond ketone reductions to other important carbon-carbon bond-forming reactions, such as the Reformatsky reaction. wikipedia.org The classic Reformatsky reaction involves the addition of an organozinc reagent (a Reformatsky enolate), typically formed from an α-halo ester and zinc metal, to a carbonyl compound to produce a β-hydroxy ester. wikipedia.orgorganic-chemistry.org

In the asymmetric variant, a chiral ligand is used to control the stereochemical outcome. Chiral 1,2-amino alcohols, the core structure of amino-tetrahydronaphthalenols, have proven to be highly efficient ligands in enantioselective aza-Reformatsky reactions, where the electrophile is an imine rather than a carbonyl. nih.gov These reactions are powerful methods for preparing chiral β-amino esters, which are valuable synthetic intermediates. nih.gov For example, novel chiral tridentate ligands derived from (1R,2S)-2-amino-1,2-diphenylethanol have been successfully applied in such reactions. nih.gov While direct examples utilizing 3-amino-1,2,3,4-tetrahydronaphthalen-2-ol in Reformatsky reactions are less specifically documented in the provided sources, the proven success of analogous 1,2-amino alcohol structures strongly suggests its potential in this area. nih.gov However, low enantiomeric excesses have been reported when (1S,2R)-N,N-dibutyl-1-amino-2-hydroxytetrahydronaphthalene was used to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, indicating that the ligand structure is critical for achieving high selectivity. researchgate.net

Development of Chiral Building Blocks for Complex Molecule Synthesis

Beyond their use in catalysis, enantiomerically pure amino-tetrahydronaphthalenols are valuable chiral building blocks in their own right. nih.gov A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger, more complex molecule during a synthesis, transferring its chirality to the final product. The synthesis and resolution of cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene have been achieved through a simple and direct methodology, making it an accessible building block. researchgate.net

Advanced Computational and Theoretical Studies in Drug Discovery and Design

Quantum Chemical Investigations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule. These properties govern its reactivity, stability, and intermolecular interactions, which are fundamental to its biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. oaji.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity, greater polarizability, and potential for significant biological activity, as the molecule can be more easily excited. researchgate.netnih.gov Conversely, a large energy gap points to high chemical stability and lower reactivity. researchgate.net For a molecule like 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, the presence of the electron-donating amino (-NH2) group is expected to raise the HOMO energy level. The distribution of these orbitals across the molecule identifies the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In naphthalene (B1677914) derivatives, the -NH2 group has been shown to cause a significant reduction in the HOMO-LUMO energy gap, thereby enhancing its reactivity. researchgate.net

Table 1: Key Parameters from HOMO-LUMO Analysis

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. oaji.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. oaji.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and biological activity. nih.gov A larger gap implies higher stability. researchgate.net |

Molecular Electrostatic Potential (MESP) is a powerful tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.govglobalresearchonline.net It maps the electrostatic potential onto the electron density surface, providing a guide to the regions of a molecule that are attractive to electrophiles or nucleophiles. nih.gov

The MESP surface is color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue areas represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, commonly found around hydrogen atoms. nih.gov

For this compound, the MESP map would be expected to show negative potential (red) around the nitrogen of the amino group and the oxygen of the hydroxyl group, identifying them as key sites for hydrogen bonding and other electrostatic interactions with a biological target. nih.govnih.gov This analysis is crucial for understanding noncovalent interactions, which are fundamental to drug-receptor binding. nih.gov

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest in materials science and optoelectronics. nih.gov These properties arise from the interaction of the molecule with an applied electric field, leading to changes in its polarization. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β).

The NLO response of a molecule is strongly influenced by intramolecular charge transfer (ICT), which occurs from an electron-donating group to an electron-accepting group, often through a π-conjugated system. nih.gov The presence of both an amino group (donor) and a hydroxyl group on the tetrahydronaphthalene scaffold suggests that derivatives of this compound could be engineered to exhibit NLO properties. Theoretical calculations using DFT can predict these properties. For instance, studies on other organic systems have shown that the strategic placement of electron-donating and withdrawing groups can significantly enhance the NLO response. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com It helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. scielo.br This method is essential for screening large libraries of compounds and identifying potential drug candidates. youtube.com

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein. unipa.it These simulations can validate the stability of the docked pose and provide detailed insights into the key amino acid residues involved in the interaction. scielo.brnih.gov For instance, MD simulations can reveal the importance of specific residues in stabilizing the complex through hydrogen bonds, hydrophobic interactions, or other noncovalent forces. nih.gov

While specific docking studies for this compound are not publicly detailed, this scaffold would be docked into the active site of a target protein. The amino and hydroxyl groups would be expected to form crucial hydrogen bonds with polar residues, while the naphthalene ring could engage in hydrophobic or π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use chemical descriptors—numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

A QSAR study on derivatives of the structurally similar 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold demonstrated that descriptors like the water-accessible surface area could be correlated with tumor-cell specificity. nih.gov Such studies suggest that quantum chemical descriptors are valuable for predicting the biological profiles of related compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. It generates a 3D map that highlights regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a powerful guide for lead optimization.

De Novo Drug Design Strategies Based on the Tetrahydronaphthalene Scaffold

De novo drug design involves creating novel molecular structures from scratch, rather than modifying existing ones. youtube.com Scaffold-based design is a prominent strategy within this field, where a core molecular framework, or scaffold, is used as a starting point for generating new compounds. nih.gov The tetrahydronaphthalene structure represents a robust and synthetically accessible scaffold for such endeavors.

Computational approaches can use this scaffold to:

Grow new functional groups from specific attachment points. youtube.com

Link different fragments to the core structure.

Hop from the existing scaffold to a novel one that retains similar 3D pharmacophoric features but possesses different chemical properties. researchgate.netnih.gov

Advanced methods using deep learning and reinforcement learning can now generate molecules based on a given scaffold, optimizing them for desired properties like binding affinity, potency, and synthetic accessibility directly within the target's binding pocket. nih.govarxiv.org The tetrahydronaphthalene scaffold, with its defined stereochemistry and multiple points for functionalization, is an excellent candidate for these innovative design strategies.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Scalability

One promising approach involves the asymmetric hydrogenation of prochiral precursors. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral 3,3-diarylpropyl amines with high enantioselectivity (98–99% ee) nih.gov. This methodology, which utilizes catalysts like Ir–UbaPHOX, could potentially be adapted for the enantioselective synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol from a suitable unsaturated precursor. The key to achieving high enantioselectivity in such reactions often lies in the purity of the alkene starting material, as impurities can lead to isomerization and a subsequent reduction in the enantiomeric excess of the final product nih.gov.

Another avenue of exploration is the use of palladium-catalyzed amination of aryl sulfonates, which has been investigated for the synthesis of aminotetralone intermediates orgsyn.org. While this method offers an alternative to classical approaches like the Bucherer reaction, challenges such as the high cost of palladium and the potential for metal contamination in the final product need to be addressed for large-scale synthesis orgsyn.org.

Furthermore, the development of diastereoselective methodologies, such as those used for synthesizing 3,3-diarylallyl phthalimides, provides a framework for controlling the stereochemistry of the amino and hydroxyl groups in the tetrahydronaphthalene ring system nih.gov. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.

Future efforts in this area will likely focus on the development of novel catalytic systems that are not only highly efficient and selective but also cost-effective and environmentally benign. The scalability of these synthetic routes will be a critical factor in the translation of promising laboratory-scale syntheses to industrial production.

Exploration of New Biological Targets and Pathways

While aminotetralin scaffolds have been traditionally associated with dopaminergic and serotonergic receptors, emerging research is unveiling a broader spectrum of biological targets and potential therapeutic applications.

A significant area of interest is the interaction of aminotetralin derivatives with various G protein-coupled receptors (GPCRs). For example, analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been identified as potent and selective agonists for the human melanocortin-4 (MC4) receptor, which is involved in energy homeostasis and appetite regulation. nih.gov This discovery opens up possibilities for developing novel treatments for obesity and other metabolic disorders based on the this compound scaffold.

Furthermore, aminotetralin-type compounds are being investigated as agonists for various serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F. nih.gov The selective activation of these receptors is a key strategy in the development of treatments for a range of neurological and psychiatric conditions, such as depression, anxiety, and migraine. Research into the molecular determinants of selective binding and signaling at these receptors will be crucial for designing next-generation therapeutics with improved efficacy and fewer side effects. nih.gov

The exploration of entirely new biological pathways is also a promising frontier. For instance, the structural motifs present in this compound could serve as a template for designing inhibitors of enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. nih.gov The rigid framework of the tetrahydronaphthalene ring can be systematically modified to optimize interactions with the active site of such enzymes.

Integration of Advanced Computational and Experimental Techniques for Rational Design

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern drug discovery. For a molecule like this compound, this integrated approach offers a powerful toolkit for accelerating the design and optimization of new drug candidates.

Molecular modeling plays a crucial role in understanding the three-dimensional (3D) structure of the molecule and its interactions with biological targets. Techniques such as X-ray crystallography and molecular mechanics calculations can provide detailed insights into the conformational preferences of different stereoisomers and their binding modes within a receptor's active site. nih.gov This information is invaluable for constructing pharmacophore models that define the essential structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies offer a quantitative approach to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. For example, QSAR equations have been used to account for the steric and electronic effects of substituents on the activity of tacrine (B349632) analogues as AChE inhibitors. nih.gov

Structure-based drug design techniques, such as Comparative Molecular Field Analysis (CoMFA), provide a 3D-QSAR approach that can guide the design of more potent and selective ligands. nih.gov CoMFA models can highlight regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering a roadmap for targeted chemical modifications.

Q & A

Q. What are the standard synthetic routes for 3-amino-1,2,3,4-tetrahydronaphthalen-2-ol, and how are reaction conditions optimized?

The synthesis typically involves catalytic hydrogenation of naphthalene derivatives (e.g., 1-naphthol) to yield tetrahydronaphthalenols, followed by amination using ammonia or amine sources under high pressure and elevated temperatures (80–120°C). Optimization focuses on catalyst selection (e.g., palladium on carbon), solvent systems (ethanol or dichloromethane), and reaction time to maximize yield (50–70%) while minimizing side products like over-reduced or oxidized derivatives . Purification often employs recrystallization or column chromatography, with purity confirmed via HPLC or NMR.

Q. How does the stereochemistry of this compound influence its chemical reactivity?

The compound’s stereochemistry (e.g., cis vs. trans or enantiomeric forms like (1S,2S) or (1R,2R)) determines its reactivity in asymmetric synthesis. For example, the (1S,2S)-enantiomer may exhibit distinct hydrogen-bonding capabilities due to spatial arrangement of the amino and hydroxyl groups, affecting its role as a chiral ligand or enzyme substrate. Stereochemical analysis via chiral HPLC or polarimetry is critical for applications in enantioselective catalysis .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR identify functional groups and stereochemistry.

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases (hexane/isopropanol) .

- Mass Spectrometry (HRMS) : Validates molecular weight (163.22 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can chemoenzymatic methods improve enantiomeric purity in synthesis?

Lipase-catalyzed kinetic resolution (e.g., using Pseudomonas cepacea or Candida antarctica B lipases) selectively acylates one enantiomer of racemic mixtures. For example, N-benzyloxycarbonyl-protected intermediates undergo acylation in organic solvents (e.g., vinyl acetate), achieving enantiomeric excess (ee) >98% for target isomers. Reaction conditions (temperature, solvent polarity) are tuned to enhance enzyme activity and selectivity .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies often arise from stereochemical impurities or assay-specific conditions. Mitigation strategies include:

- Strict enantiopurity verification before biological testing.

- Standardized assay protocols (e.g., fixed pH, temperature, and cofactor concentrations) for enzyme inhibition studies.

- Computational docking studies to predict binding interactions with targets like phenylethanolamine N-methyltransferase, reconciling experimental IC variations .

Q. How does this compound interact with enzyme targets, and how can its scaffold be modified for enhanced activity?

The amino and hydroxyl groups enable hydrogen bonding with active-site residues (e.g., in HIV-1 protease). Modifications such as fluorination at the C6 position or substitution of the amino group with bulkier alkyl chains can improve binding affinity. Case studies demonstrate that fluorinated analogs show 10–20× higher potency against viral proteases due to enhanced hydrophobic interactions .

Q. What computational tools are effective in predicting the compound’s metabolic stability?

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict oxidation sites.

- ADMET Predictors : Estimate solubility, permeability, and toxicity profiles using QSAR models.

- Density Functional Theory (DFT) : Calculate redox potentials to assess susceptibility to metabolic degradation .

Q. How do reaction byproducts form during synthesis, and how can they be characterized?

Common byproducts include:

- Over-oxidized quinones from excess KMnO use.

- Diastereomeric impurities from incomplete resolution.

LC-MS and GC-MS coupled with isotopic labeling trace byproduct origins. For example, N-labeled ammonia helps track unintended N-methylation during amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

A representative scheme for the synthesis of aminotetralinols via epoxide ring opening.

A representative scheme for the synthesis of aminotetralinols via epoxide ring opening.